3-Amino-5-methylthio-1H-1,2,4-triazole

説明

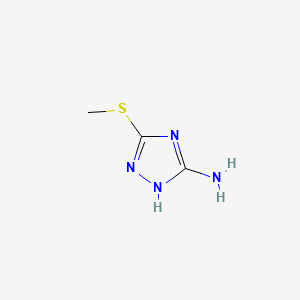

Structure

3D Structure

特性

IUPAC Name |

3-methylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWWZKBCQLBJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068476 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45534-08-5 | |

| Record name | 5-(Methylthio)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45534-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-1,2,4-triazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045534085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 45534-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthio-1H-1,2,4-triazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1,2,4-TRIAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7QNO3QQR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methylthio-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for 3-Amino-5-methylthio-1H-1,2,4-triazole. This important heterocyclic compound serves as a versatile building block in the development of various pharmaceutical and agrochemical agents.[1][2] This document details the necessary experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-5-mercapto-1H-1,2,4-triazole, via the cyclization of a thiosemicarbazide derivative. The subsequent step is the selective S-methylation of this intermediate to yield the final product. This pathway is favored for its accessibility of starting materials and generally good yields.

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-mercapto-1H-1,2,4-triazole

This procedure involves the reaction of an aminoguanidine salt with a thiocyanate salt, which upon heating, cyclizes to form the triazole ring.[3][4]

Materials:

-

Aminoguanidine bicarbonate

-

Ammonium thiocyanate

-

35% Hydrochloric acid

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a thermometer and a stirrer, combine aminoguanidine bicarbonate (0.15 mol) and ammonium thiocyanate (0.30 mol).

-

Heat the mixture in an oil bath to 150 °C with stirring. The solids will melt, and the reaction is continued for 16 hours at this temperature.

-

After the reaction is complete, allow the mixture to cool.

-

Add water (approx. 31.4 g) and a catalytic amount of 35% hydrochloric acid (approx. 0.49 g) to the reaction mixture.

-

Cool the mixture to room temperature to allow for the precipitation of the product.

-

Collect the precipitate by suction filtration and wash with cold water.

-

The crude product can be recrystallized from methanol to yield colorless crystals.[5]

Step 2: Synthesis of this compound

This step involves the selective methylation of the sulfur atom of the mercapto group. The use of a base deprotonates the more acidic thiol proton, facilitating its nucleophilic attack on the methylating agent.

Materials:

-

3-Amino-5-mercapto-1H-1,2,4-triazole

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Water or an appropriate alcohol (e.g., ethanol)

Procedure:

-

Dissolve 3-amino-5-mercapto-1H-1,2,4-triazole in an aqueous or alcoholic solution of sodium hydroxide. The base should be used in an equimolar amount to form the sodium salt of the mercaptotriazole.

-

To the resulting solution, add methyl iodide dropwise with stirring at room temperature. An equimolar amount or a slight excess of methyl iodide is typically used.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the product may precipitate from the solution. If not, the pH can be adjusted towards neutral to facilitate precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, can be performed for further purification.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 3-Amino-5-mercapto-1H-1,2,4-triazole | C₂H₄N₄S | 116.14 | >300 | Off-white solid | 16691-43-3 |

| This compound | C₃H₆N₄S | 130.17 | 130-133 | White to off-white crystalline powder | 45534-08-5 |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Step 1: Precursor Synthesis | Aminoguanidine bicarbonate, Ammonium thiocyanate | None | 150 | 16 | 85-95 |

| Step 2: S-Methylation | 3-Amino-5-mercapto-1H-1,2,4-triazole, NaOH, Methyl iodide | Water/Ethanol | Room Temp. | 2-4 | >90 |

Characterization Data for this compound:

-

¹H NMR (DMSO-d₆): A singlet for the S-CH₃ protons would be expected around δ 2.5 ppm. The amino (-NH₂) protons would likely appear as a broad singlet, and the N-H proton of the triazole ring would also be present.

-

¹³C NMR (DMSO-d₆): A signal for the S-CH₃ carbon would be expected in the upfield region (around δ 10-20 ppm). Two distinct signals for the triazole ring carbons would be observed in the aromatic region.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amino and triazole groups (typically in the range of 3100-3400 cm⁻¹), C=N stretching of the triazole ring, and C-S stretching would be observed.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow, from reagent preparation to final product analysis.

Figure 2: Detailed experimental workflow for the synthesis and analysis.

Safety Considerations

-

Thiocyanates and Methyl Iodide: These reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

-

Heating: The high-temperature reaction in Step 1 should be conducted with care to avoid uncontrolled heating.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult original literature and adapt the procedures as necessary for their specific laboratory conditions and scale.

References

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-5-mercapto-1,2,4-triazole synthesis - chemicalbook [chemicalbook.com]

- 4. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

Physicochemical properties of 3-Amino-5-methylthio-1H-1,2,4-triazole

An In-depth Technical Guide to 3-Amino-5-methylthio-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₃H₆N₄S.[1] It typically appears as a white to off-white crystalline powder.[1] This compound serves as a versatile building block in the synthesis of various biologically active molecules.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₄S | [1][3] |

| Molecular Weight | 130.17 g/mol | [4] |

| CAS Number | 45534-08-5 | [1][3] |

| Melting Point | 130-133 °C (lit.) | [3][5] |

| Boiling Point | 393.7±25.0 °C (Predicted) | [3] |

| pKa | 10.24±0.40 (Predicted) | [1] |

| Water Solubility | Very faint turbidity | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocols

A representative, generalized protocol for the synthesis of similar 3-amino-1,2,4-triazoles is described as follows: A mixture of a suitable precursor, such as a substituted hydrazine, is stirred in a solvent like anhydrous acetonitrile.[6] The reaction mixture is then concentrated, and a cyclizing agent is added before heating in a sealed tube.[6] Purification is typically achieved through filtration and column chromatography.[6]

Applications and Biological Significance

This compound is a compound with a wide range of applications across various scientific and industrial sectors.[1][2] Its versatile chemical structure allows it to be a key intermediate in the development of new products.

Pharmaceutical and Agrochemical Uses

In the pharmaceutical industry, this compound is a valuable building block for synthesizing a variety of therapeutic agents, including antifungal and antitumor drugs.[1][2] The 1,2,4-triazole ring is a core component of many established medications.[7] Its derivatives have shown a broad spectrum of biological activities.[7][8]

In agriculture, it is utilized as a plant growth regulator, where it can promote root development, enhance stress tolerance, and ultimately improve crop yield.[1][2] It also serves as an intermediate in the synthesis of fungicides and herbicides.[2]

Material Science and Other Applications

Beyond its biological applications, this compound has shown potential as a corrosion inhibitor and as a ligand in catalytic reactions.[1] It is also used as an efficient electrolyte additive in dye-sensitized solar cells.[5][9]

Visualized Workflows and Relationships

To better illustrate the processes and applications related to this compound, the following diagrams are provided.

Caption: A generalized experimental workflow for the synthesis and characterization.

Caption: Diverse applications of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 45534-08-5 [chemicalbook.com]

- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 3-Amino-5-methylthio-1H-1,2,4-triazole (CAS: 45534-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylthio-1H-1,2,4-triazole is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including the 1,2,4-triazole core, an amino group, and a methylthio substituent, make it a versatile precursor in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its significant role as an intermediate in the development of antifungal agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 45534-08-5 | [1] |

| Molecular Formula | C₃H₆N₄S | [2] |

| Molecular Weight | 130.17 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 130-133 °C | [2] |

| Solubility | Very faint turbidity in water | [1] |

| pKa (Predicted) | 10.24 ± 0.40 | [1] |

| InChI Key | XGWWZKBCQLBJNH-UHFFFAOYSA-N | [2] |

| SMILES | CSc1nc(N)n[nH]1 | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is available in spectral databases such as the NIST WebBook and ChemicalBook.[3] While the complete spectra are best viewed in these databases, a summary of expected spectral characteristics is provided below.

3.1. Infrared (IR) Spectroscopy The IR spectrum of a related compound, 3-amino-1-methyl-5-methylthio-1,2,4-triazole, is available on the NIST WebBook, showing characteristic peaks for N-H and C-N stretching.[3] For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the amino group.

-

C-H stretching of the methyl group.

-

C=N and N=N stretching within the triazole ring.

-

C-S stretching of the methylthio group.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific peak assignments for this compound are not readily available in the public domain, the 1H and 13C NMR spectra of its derivatives have been reported.[4] Based on its structure, the following signals can be anticipated:

-

1H NMR: A singlet for the methyl protons (SCH₃), a broad singlet for the amino protons (NH₂), and a signal for the triazole ring proton (NH). The chemical shifts would be influenced by the solvent used.

-

13C NMR: Signals corresponding to the methyl carbon, and the two distinct carbons of the triazole ring.

3.3. Mass Spectrometry (MS) The mass spectrum of this compound would show the molecular ion peak (M+) corresponding to its molecular weight (130.17 g/mol ). Fragmentation patterns would likely involve the loss of the methylthio group, the amino group, and cleavage of the triazole ring.

Synthesis

A plausible synthetic pathway is illustrated in the workflow diagram below. This would typically involve the cyclization of a thiosemicarbazide derivative or a related precursor.

Caption: General synthetic workflow for 3-amino-1,2,4-triazole derivatives.

Biological Activity and Mechanism of Action

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly triazole-based antifungal agents.[1] The biological activity of these derivatives is primarily attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).

5.1. Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a multi-step process, with the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol being a critical step catalyzed by CYP51. Triazole antifungal agents, synthesized from precursors like this compound, act as potent inhibitors of this enzyme. The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately leading to fungal cell growth inhibition and death.

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Experimental Protocols

As this compound is a precursor for antifungal agents, a key experimental protocol is the determination of the antifungal activity of its derivatives. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standard procedure.

6.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Objective: To determine the lowest concentration of a synthesized triazole derivative that inhibits the visible growth of a specific fungus.

Materials:

-

Synthesized triazole derivative (dissolved in a suitable solvent like DMSO).

-

Fungal isolate (e.g., Candida albicans).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (35°C).

-

Sterile saline or phosphate-buffered saline (PBS).

-

Vortex mixer.

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest the fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare a stock solution of the triazole derivative in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution. This will bring the final volume in each well to 200 µL.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for fungal growth (turbidity).

-

The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is harmful if swallowed. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin irritation | H315: Causes skin irritation |

| Eye irritation | H319: Causes serious eye irritation |

Conclusion

This compound is a valuable and versatile building block in the fields of pharmaceutical and agrochemical research. Its utility as a precursor for potent antifungal agents that target the ergosterol biosynthesis pathway highlights its importance in the development of new therapeutics. This technical guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its application in biological assays. Further research into the synthesis and biological applications of derivatives of this compound is likely to yield novel and effective bioactive molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 98 45534-08-5 [sigmaaldrich.com]

- 3. 3-Amino-1-methyl-5-methylthio-1,2,4-triazole [webbook.nist.gov]

- 4. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

- 7. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3-Amino-5-methylthio-1H-1,2,4-triazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectral analysis of 3-Amino-5-methylthio-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for obtaining these spectra, and presents logical workflows for spectral analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a five-membered heterocyclic compound containing three nitrogen atoms, an amino group, and a methylthio substituent. The structural features of 1,2,4-triazole derivatives are of significant interest as they are found in a wide range of biologically active compounds. Spectroscopic analysis is a critical tool for the structural elucidation and characterization of such molecules. This guide focuses on the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the comprehensive analysis of this compound.

Predicted Spectral Data

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the amino group, the N-H of the triazole ring, and the methyl group. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -SCH₃ | 2.3 - 2.6 | Singlet (s) | The chemical shift is in the typical range for a methyl group attached to a sulfur atom. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | The broadness is due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary with solvent and concentration. |

| -NH (triazole ring) | 12.0 - 14.0 | Broad Singlet (br s) | The proton on the nitrogen of the triazole ring is expected to be significantly deshielded and will appear as a broad signal at a high chemical shift. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | 10 - 15 |

| C3-NH₂ | 155 - 165 |

| C5-SCH₃ | 160 - 170 |

FTIR Spectral Data (Predicted)

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3250 | N-H stretching (asymmetric and symmetric of -NH₂) | Medium - Strong |

| 3200 - 3000 | N-H stretching (triazole ring) | Broad, Medium |

| 2950 - 2850 | C-H stretching (-CH₃) | Weak - Medium |

| 1650 - 1600 | N-H bending (-NH₂) | Medium |

| 1600 - 1550 | C=N stretching (triazole ring) | Medium - Strong |

| 1500 - 1400 | C-N stretching | Medium |

| 700 - 600 | C-S stretching | Weak - Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra for a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for triazole derivatives due to its high polarity).

-

Thoroughly mix the solution using a vortex mixer to ensure complete dissolution.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Set a wider spectral width to encompass all carbon signals.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing its infrared absorption spectrum.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Ethanol or isopropanol for cleaning

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with ethanol or isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to aid in structural determination.

-

Visualization of Methodologies and Relationships

The following diagrams illustrate the workflow of spectral analysis and the logical relationship between the molecular structure and its spectral output.

A Technical Guide to the Solubility of 3-Amino-5-methylthio-1H-1,2,4-triazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-5-methylthio-1H-1,2,4-triazole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this document presents qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility data. Furthermore, quantitative solubility data for the structurally similar compound, 3-Amino-1,2,4-triazole, is provided as a valuable reference.

Core Compound Information

This compound is a heterocyclic compound featuring a triazole ring substituted with an amino group and a methylthio group. Its chemical structure suggests a potential for polar interactions, which is a key determinant of its solubility profile in different organic solvents.

Chemical Structure:

Predicted Solubility Profile

Based on its structure, this compound is expected to be soluble in polar organic solvents. The presence of the amino group and nitrogen atoms in the triazole ring allows for hydrogen bonding with protic solvents, while the overall polarity of the molecule facilitates dissolution in aprotic polar solvents. General chemical literature indicates that this compound is soluble in water and organic solvents.[1]

Quantitative Solubility Data (for the structural analog 3-Amino-1,2,4-triazole)

Table 1: Mole Fraction Solubility (x₁) of 3-Amino-1,2,4-triazole in Alcohols and Ketones[2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone |

| 283.15 | 0.0283 | 0.0125 | 0.0076 | 0.0055 | 0.0055 | 0.0031 |

| 288.15 | 0.0315 | 0.0142 | 0.0087 | 0.0063 | 0.0063 | 0.0036 |

| 293.15 | 0.0351 | 0.0161 | 0.0100 | 0.0073 | 0.0073 | 0.0042 |

| 298.15 | 0.0391 | 0.0182 | 0.0115 | 0.0084 | 0.0084 | 0.0049 |

| 303.15 | 0.0435 | 0.0206 | 0.0132 | 0.0097 | 0.0097 | 0.0057 |

| 308.15 | 0.0484 | 0.0233 | 0.0151 | 0.0111 | 0.0111 | 0.0066 |

| 313.15 | 0.0538 | 0.0263 | 0.0173 | 0.0128 | 0.0128 | 0.0076 |

| 318.15 | 0.0598 | 0.0296 | 0.0197 | 0.0146 | 0.0146 | 0.0088 |

Table 2: Mole Fraction Solubility (x₁) of 3-Amino-1,2,4-triazole in Other Organic Solvents[2]

| Temperature (K) | Ethyl Acetate | Acetonitrile | 1,4-Dioxane | N-Methyl-2-pyrrolidone |

| 283.15 | 0.0019 | 0.0019 | 0.0040 | 0.0445 |

| 288.15 | 0.0022 | 0.0022 | 0.0046 | 0.0493 |

| 293.15 | 0.0025 | 0.0025 | 0.0053 | 0.0546 |

| 298.15 | 0.0029 | 0.0029 | 0.0061 | 0.0605 |

| 303.15 | 0.0033 | 0.0033 | 0.0070 | 0.0670 |

| 308.15 | 0.0038 | 0.0038 | 0.0080 | 0.0741 |

| 313.15 | 0.0044 | 0.0044 | 0.0091 | 0.0819 |

| 318.15 | 0.0050 | 0.0050 | 0.0104 | 0.0905 |

Disclaimer: The quantitative data presented above is for the structural analog 3-Amino-1,2,4-triazole and is intended to serve as a reference. The actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methodologies are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely recognized and reliable method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer in a thermostatically controlled environment. The equilibration time should be sufficient to ensure that equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. It is crucial to maintain the temperature during this step.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

Gravimetric Method

This method is straightforward and does not require a specific analytical instrument for quantification, but it is best suited for non-volatile solutes and solvents.

Methodology:

-

Saturation: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).

-

Sampling: After phase separation by filtration or centrifugation, accurately transfer a known volume or mass of the clear saturated solution into a pre-weighed, dry container.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound) until a constant weight of the solid residue is achieved.

-

Calculation: Determine the mass of the dissolved solid by subtracting the initial weight of the container from the final weight. The solubility can then be calculated as the mass of the solute per volume or mass of the solvent.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for the Isothermal Saturation (Shake-Flask) Method.

Caption: Workflow for the Gravimetric Method for Solubility Determination.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Amino-5-methylthio-1H-1,2,4-triazole

This technical guide provides an in-depth overview of the physicochemical properties, particularly the melting point, of 3-Amino-5-methylthio-1H-1,2,4-triazole. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines a standard experimental protocol for melting point determination and explores the compound's synthetic applications.

Physicochemical Data

The quantitative physicochemical properties of this compound (CAS Number: 45534-08-5) are summarized in the table below. This data is essential for its handling, characterization, and application in various scientific fields.

| Property | Value | References |

| Melting Point | 130-133 °C | [1][2][3][4] |

| Molecular Formula | C3H6N4S | [1][2][5] |

| Molar Mass | 130.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [5] |

| Density | 1.326 g/cm³ (estimate) | [1] |

| Boiling Point | 393.7 ± 25.0 °C (Predicted) | [1] |

| Flash Point | 191.9 °C | [1] |

| Water Solubility | Very faint turbidity | [1][5] |

| pKa | 10.24 ± 0.40 (Predicted) | [5] |

Experimental Protocol: Melting Point Determination

A standard and widely accepted method for determining the melting point of a crystalline solid like this compound is through the use of a capillary melting point apparatus.

Objective: To determine the melting range of a solid sample.

Materials and Apparatus:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature below its melting point.

-

Place a small amount of the crystalline sample onto a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder. For a more uniform powder, gently grind the sample in a mortar and pestle.

-

-

Packing the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample (approximately 2-3 mm in height) enters the tube.

-

To pack the sample firmly at the bottom of the tube, drop the capillary tube (sealed end down) through a long glass tube (e.g., a condenser) onto a hard surface. The impact will cause the sample to pack tightly at the bottom. Repeat this step until the desired packing is achieved.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature of the apparatus to approximately 20 °C below the expected melting point (around 110 °C).

-

Set the heating rate to a rapid setting to quickly reach the initial temperature.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination of the melting range.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample.

-

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle the hot apparatus with care to avoid burns.

-

Dispose of the used capillary tubes in a designated glass waste container.

-

Synthetic Applications and Logical Workflow

This compound is a versatile building block in organic synthesis. Its applications range from the development of bioactive molecules to materials science.

This compound serves as a precursor in the synthesis of:

-

Schiff Base Ligands: It undergoes condensation with substituted 2-hydroxybenzaldehydes to form triazole-derived Schiff base ligands. These ligands and their metal complexes have been investigated for their antibacterial and antifungal properties.[2][6]

-

Azo Dyes: It is utilized in the synthesis of heterocyclic disperse azo dyes, particularly those based on 8-hydroxyquinoline.[2][4]

-

Pharmaceutical Intermediates: The triazole core is a common scaffold in medicinal chemistry, and this compound is used in the synthesis of potential antifungal and antitumor agents.[5]

-

Materials for Solar Cells: It has been identified as an efficient electrolyte additive in dye-sensitized solar cells.[2][6]

Below is a diagram illustrating the synthetic workflow and applications of this compound.

Caption: Synthetic pathways and applications of this compound.

References

An In-depth Technical Guide to the Tautomeric Forms of 3-Amino-5-methylthio-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of 3-amino-5-methylthio-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this molecule, this guide synthesizes information from closely related 1,2,4-triazole derivatives to predict its tautomeric behavior. It outlines the key tautomeric forms, provides detailed experimental protocols for their characterization, and presents illustrative quantitative data from analogous systems.

Introduction to Tautomerism in this compound

Prototropic tautomerism, the migration of a proton, is a common phenomenon in N-heterocyclic compounds like 1,2,4-triazoles and plays a crucial role in determining their physicochemical properties, including their biological activity. For this compound, three primary annular tautomeric forms are anticipated, arising from the migration of a proton between the nitrogen atoms of the triazole ring.

The potential tautomeric forms are:

-

1H-tautomer: this compound

-

2H-tautomer: 5-Amino-3-methylthio-2H-1,2,4-triazole

-

4H-tautomer: 3-Amino-5-methylthio-4H-1,2,4-triazole

Additionally, the amino group can theoretically exist in an imino form, further expanding the tautomeric landscape. The relative stability of these tautomers can be influenced by the solvent, temperature, and the electronic nature of the substituents.

Potential Tautomeric Equilibria

The interplay between the different tautomeric forms of this compound can be represented as a dynamic equilibrium. The following diagram illustrates the principal annular tautomeric relationships.

Quantitative Analysis of Tautomer Stability (Illustrative Data)

| Tautomer Form | Relative Energy (kcal/mol) |

| 1H-tautomer | 0.00 (Reference) |

| 2H-tautomer | +1.5 to +3.0 |

| 4H-tautomer | +4.0 to +6.0 |

Note: These values are illustrative and the actual relative energies for this compound will depend on the specific computational method and solvent model used.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to observe are the chemical shifts and integrals of the N-H and amino protons. If the tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer may be observed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the chemical shifts and signal coalescence can provide information about the thermodynamics and kinetics of the interconversion.

-

Data Analysis: Compare the experimental chemical shifts with those predicted by computational methods (e.g., DFT) for each putative tautomer to aid in structural assignment. The integration of signals in the ¹H NMR spectrum can be used to determine the relative populations of the tautomers in solution.

The following diagram outlines a typical workflow for NMR-based tautomer analysis.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The positions of the hydrogen atoms, particularly the one attached to the triazole ring, are critical for identifying the tautomer.

-

Analysis: Analyze the bond lengths and angles within the triazole ring. The C-N and N-N bond distances can provide strong evidence for the delocalization of electrons and the location of the proton, thus confirming the tautomeric form.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimizations for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. It is crucial to include corrections for zero-point vibrational energy (ZPVE). To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Spectroscopic Prediction: Calculate the NMR chemical shifts (¹H and ¹³C) and vibrational frequencies for each optimized tautomer. These predicted values can be compared with experimental data to confirm the identity of the observed species.

-

Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to predict their equilibrium populations at a given temperature.

The logical relationship for using computational chemistry to support experimental findings is depicted below.

Conclusion

The tautomeric behavior of this compound is a critical aspect that influences its chemical and biological properties. Although direct experimental data is sparse, a combination of spectroscopic techniques, X-ray crystallography, and computational modeling, as outlined in this guide, provides a robust framework for its comprehensive characterization. Understanding the predominant tautomeric forms and the dynamics of their interconversion is essential for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold. Further experimental and theoretical studies on this specific molecule are warranted to fully elucidate its tautomeric landscape.

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-5-methylthio-1H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, conferring a broad range of biological activities upon its derivatives. The specific compound, 3-Amino-5-methylthio-1H-1,2,4-triazole, serves as a crucial building block for the synthesis of novel therapeutic agents. While the precise mechanism of action for the parent compound is not extensively detailed in publicly available literature, its derivatives have been shown to exhibit significant anticancer, antifungal, and enzyme-inhibiting properties. This guide elucidates the known mechanisms of action of these derivatives, providing a comprehensive overview of their molecular targets and the signaling pathways they modulate. It also includes a compilation of quantitative biological data and detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms, an amino group, and a methylthio substituent.[1][2][3] This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse array of biologically active molecules.[2][4] Its derivatives have garnered significant attention for their potential applications in agriculture as plant growth regulators and in medicine as potent therapeutic agents.[2] The core structure's ability to engage in various biological interactions has led to the development of compounds with notable anticancer, antifungal, and enzyme-inhibitory activities.[5][6][7] This guide will focus on the mechanistic insights gained from the study of these derivatives, providing a foundational understanding for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. One study on novel (S)-Naproxen derivatives bearing a 1,2,4-triazole moiety revealed that the most potent compound, (S)-4-(2,4-dichlorophenyl)-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thione (4b ), inhibits the anti-apoptotic protein Bcl-2 in MDA-MB-231 human breast cancer cells.[8] This inhibition leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[8] Furthermore, flow cytometric analysis showed that compound 4b causes cell cycle arrest by decreasing the number of cells in the G2/M phase and increasing the population in the S phase in a dose-dependent manner.[8] Another study on 1,2,3-triazole linked tetrahydrocurcumin derivatives found that a particularly active compound could arrest the cell cycle at the G1 phase in human colon carcinoma HCT-116 cells.[9]

dot

Caption: Proposed mechanism of anticancer activity of 1,2,4-triazole derivatives.

Enzyme Inhibition

Certain enzymes that are overexpressed in cancer cells and play a crucial role in tumor progression have been identified as targets for 1,2,4-triazole derivatives. For instance, thymidine phosphorylase (TP) is an enzyme involved in pyrimidine nucleoside metabolism and is often upregulated in various solid tumors. Some 5-aryl-1,2,4-triazole derivatives have shown good inhibitory activity against TP, suggesting a potential mechanism for their anticancer effects.[5]

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples like fluconazole and itraconazole. Derivatives of this compound also exhibit a broad spectrum of antimicrobial and antifungal activities.

Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many azole antifungal agents is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[10] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Molecular docking studies of some novel triazole derivatives have shown that the triazole ring interacts with the iron of the heme group in the active site of Candida albicans CYP51.[11]

dot

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Inhibition of Catalase

The related compound 3-amino-1,2,4-triazole (3-AT) is a known inhibitor of catalase, an antioxidant enzyme that protects cells from oxidative damage.[12][13] In the context of intracellular pathogens like Brucella abortus, which rely on catalase to survive within host macrophages, inhibition of this enzyme can suppress bacterial growth.[13] Treatment of infected macrophages with 3-AT leads to an accumulation of reactive oxygen species (ROS) and nitric oxide, enhancing the bactericidal activity of the host cells.[13] This suggests that derivatives of this compound may also target catalase as part of their antimicrobial mechanism.

Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications, including their potential as enzyme inhibitors for various diseases.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Novel azinane triazole-based derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[6] Certain methyl phenyl-substituted derivatives were found to be potent inhibitors of both AChE and BChE.[6]

Formation of Schiff Bases

This compound readily undergoes condensation with aldehydes to form Schiff bases.[1][14] These Schiff bases and their metal complexes have been shown to possess antibacterial and antifungal properties.[1] The biological activity of these compounds is often attributed to the azomethine (-C=N-) linkage.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 (a 1,2,4-triazole pyridine derivative) | Murine melanoma (B16F10) | 41.12 | [15] |

| 4b ((S)-Naproxen derivative) | Human breast cancer (MDA-MB-231) | 9.89 ± 2.4 | [8] |

| 4g (1,2,3-triazole linked tetrahydrocurcumin) | Human colon carcinoma (HCT-116) | 1.09 ± 0.17 | [9] |

| 12c (bis-triazole derivative) | Ehrlich Ascites Carcinoma (EAC) | 0.55 | [16] |

| 12g (bis-triazole derivative) | Ehrlich Ascites Carcinoma (EAC) | 0.62 | [16] |

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| T1 | Candida albicans ATCC 10231 | 16 (zone of inhibition in mm) | [17] |

| 1d | Candida albicans 14053 | 0.25 | [10] |

| 1i | Candida albicans 14053 | 0.25 | [10] |

| 4s | Candida albicans SC5314 | 0.53 | [18] |

Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [6] |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [6] |

| 83b | Thymidine Phosphorylase (TP) | 61.98 ± 0.43 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of 1,2,4-triazole derivatives against various cancer cell lines.[15][19]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., B16F10, MCF-7, A549)

-

96-well microculture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be non-toxic to the cells (typically <0.5%).

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 hours at 37°C.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for the in vitro anticancer MTT assay.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 method for yeast.[11]

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that inhibits fungal growth.

Materials:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

Test compounds dissolved in DMSO

-

Standard antifungal drug (e.g., fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the fungal inoculum adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI 1640 medium.

-

Prepare serial twofold dilutions of the test compounds and the standard drug in the 96-well plates using RPMI 1640 medium. The final volume in each well should be 100 µL.

-

Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., approximately 80% reduction) compared to the growth in the drug-free control well. This can be assessed visually or by measuring the optical density.

Synthesis of Schiff Bases

This is a general procedure for the synthesis of Schiff bases from 3-amino-1,2,4-triazole derivatives.[20][21][22]

Objective: To synthesize Schiff bases by the condensation of an amino-triazole with an aldehyde.

Materials:

-

3-Amino-1,2,4-triazole derivative (e.g., this compound)

-

Substituted benzaldehyde

-

Ethanol or methanol

-

Catalyst (e.g., a few drops of glacial acetic acid or concentrated sulfuric acid)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the 3-amino-1,2,4-triazole derivative (1 mmol) in ethanol in a round-bottom flask.

-

Add the substituted benzaldehyde (1 mmol) to the solution.

-

Add a catalytic amount of acid to the reaction mixture.

-

Reflux the mixture for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their mechanisms of action, particularly as anticancer and antifungal agents, involve the modulation of key cellular processes such as apoptosis, cell cycle regulation, and essential enzyme functions. While the specific molecular targets of the parent compound require further investigation, the extensive research on its derivatives provides a solid foundation for the rational design and development of new therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this important heterocyclic scaffold.

References

- 1. 3-氨基-5-甲硫基-1H-1,2,4-三唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole | Scilit [scilit.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound - Amerigo Scientific [amerigoscientific.com]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. researchgate.net [researchgate.net]

- 17. pnrjournal.com [pnrjournal.com]

- 18. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]

- 21. researchgate.net [researchgate.net]

- 22. dergipark.org.tr [dergipark.org.tr]

The Versatile Scaffold: A Deep Dive into the Biological Activity of 3-Amino-5-methylthio-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

The 3-Amino-5-methylthio-1H-1,2,4-triazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of multiple nitrogen atoms and a reactive methylthio group, make it a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this scaffold, with a focus on its derivatives' anticancer and antimicrobial properties.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from the closely related 3-amino-1,2,4-triazole-5-thiol have demonstrated promising antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The following table summarizes the in vitro inhibitory activity (IC50) of a series of these compounds.

| Compound | Target Organism | IC50 (µg/mL) |

| T1 | Staphylococcus aureus | 25[1][2][3] |

| Pseudomonas aeruginosa | 44[1][2][3] | |

| Klebsiella pneumoniae | 55[1][2][3] | |

| T2 | Staphylococcus aureus | 33[1][2][3] |

| Pseudomonas aeruginosa | 39[1][2][3] | |

| Klebsiella pneumoniae | 32[1][2][3] | |

| Streptococcus mutans | 32[1][2][3] | |

| T3 | Staphylococcus aureus | 33[1][2][3] |

| Pseudomonas aeruginosa | 22[1][2][3] | |

| T4 | Pseudomonas aeruginosa | 50[1][2][3] |

| Streptococcus mutans | 28[1][2][3] | |

| T5 | Streptococcus mutans | 38[1][2][3] |

| T6 | Klebsiella pneumoniae | 15[1][2][3] |

| T8 | Staphylococcus aureus | 22[1][2][3] |

| T10 | Staphylococcus aureus | 26[1][2][3] |

| Pseudomonas aeruginosa | 28[1][2][3] |

Experimental Protocols

General Synthesis of Schiff Bases Derived from 3-Amino-1,2,4-triazole-5-thiol[1]

This protocol outlines the general procedure for the synthesis of Schiff base derivatives (T1-T10) from 3-amino-1,2,4-triazole-5-thiol.

Materials:

-

3-amino-1,2,4-triazole-5-thiol

-

Appropriate benzaldehyde derivatives

-

Morpholine

-

Absolute ethanol

Procedure:

-

To a solution of 3-amino-1,2,4-triazole-5-thiol (0.004 mol) in 100 mL of absolute ethanol, add 70 µL of morpholine.

-

Stir the mixture for 15 minutes at room temperature.

-

Add an equimolar amount (0.004 mol) of the respective benzaldehyde derivative to the mixture.

-

Reflux the reaction mixture with continuous stirring for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion of the reaction, cool the mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Caption: General workflow for the synthesis of Schiff base derivatives.

General Protocol for Broth Microdilution Assay[4]

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial suspension of the test organism, adjusted to a McFarland standard of 0.5

-

Test compounds (Schiff bases) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (broth medium only)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the broth medium directly in the 96-well microtiter plates.

-

Inoculate each well with the bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 16-20 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Potential Signaling Pathway Involvement

While specific studies on the signaling pathways modulated by this compound derivatives are limited, research on other triazole-containing compounds suggests potential involvement of key cellular signaling cascades. One of the most frequently implicated pathways in the anticancer activity of various heterocyclic compounds is the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy. It is plausible that derivatives of the this compound scaffold could exert their potential anticancer effects through modulation of this pathway.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Further research is warranted to:

-

Synthesize and screen a broader library of derivatives to establish comprehensive structure-activity relationships.

-

Elucidate the precise mechanisms of action, including the identification of specific molecular targets and modulated signaling pathways.

-

Evaluate the in vivo efficacy and safety profiles of the most promising lead compounds.

-

Explore the potential of this scaffold in other therapeutic areas beyond cancer and infectious diseases.

This technical guide serves as a foundational resource for researchers interested in harnessing the therapeutic potential of the this compound scaffold. The versatility of this core structure, coupled with the demonstrated biological activity of its derivatives, underscores its importance in the ongoing quest for novel and effective medicines.

References

- 1. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]

The Versatility of 3-Amino-5-methylthio-1H-1,2,4-triazole: A Gateway to Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylthio-1H-1,2,4-triazole is a versatile and highly reactive precursor molecule that serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing an amino group, a thioether, and a triazole nucleus, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in the preparation of novel heterocyclic systems. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are presented to facilitate its use in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the precursor is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₄S | [1] |

| Molecular Weight | 130.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 130-133 °C | |

| CAS Number | 45534-08-5 | |

| SMILES | CSc1nc(N)n[nH]1 | |

| InChI | 1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) |

Synthesis of Heterocyclic Compounds from this compound

The presence of multiple reactive sites in this compound allows for its participation in a variety of chemical reactions to form diverse heterocyclic structures. Key reaction types include condensation, cyclization, and the formation of fused ring systems.

Synthesis of Schiff Bases

The exocyclic amino group of this compound readily undergoes condensation with various aldehydes and ketones to form Schiff bases (imines). These compounds are not only important intermediates for the synthesis of more complex heterocyclic systems but also exhibit a range of biological activities.[2][3][4]

A general workflow for the synthesis of Schiff bases is depicted below:

Caption: General workflow for Schiff base synthesis.

Experimental Protocol: Synthesis of Schiff Bases from 3-Amino-1,2,4-triazole-5-thiol and Benzaldehyde Derivatives

A mixture of 3-amino-1,2,4-triazole-5-thiol (0.01 mol) and the respective benzaldehyde derivative (0.01 mol) is prepared in the presence of morpholine. The reaction mixture is then processed to isolate the Schiff base product.[2]

Quantitative Data for Synthesized Schiff Base Derivatives (from a related triazole)

| Compound | R-group on Benzaldehyde | Yield (%) | m.p. (°C) | IC50 (µg/mL) vs. S. aureus | IC50 (µg/mL) vs. P. aeruginosa | Reference |

| T1 | H | - | - | 25 | 44 | [2] |

| T2 | 4-NO₂ | - | - | 33 | 39 | [2] |

| T3 | 4-Cl | - | - | 33 | 22 | [2] |

| T4 | 4-Br | - | - | - | 50 | [2] |

| T8 | 2,4-dichloro | - | - | 22 | - | [2] |

| T10 | 4-OCH₃ | - | - | 26 | 28 | [2] |

Spectroscopic Data for a Representative Schiff Base (from 3-amino-1,2,4-triazole)

-

¹H NMR (DMSO-d₆, ppm): A sharp singlet for the azomethine proton (CH=N) is typically observed in the range of 8.90-9.35 ppm. The chemical shift is influenced by the substituents on the benzaldehyde ring.

-